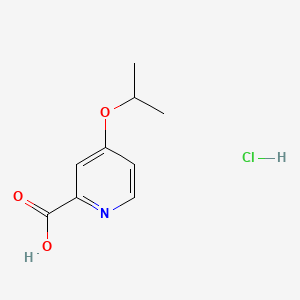
4-(Propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride
Description
4-(Propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-propan-2-yloxypyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-6(2)13-7-3-4-10-8(5-7)9(11)12;/h3-6H,1-2H3,(H,11,12);1H |
InChI Key |
LQSQICGCUILZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating and the use of a dehydrating agent to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, such as pyridine oxides, reduced pyridines, and substituted pyridines. These products have significant applications in different fields .
Scientific Research Applications
4-(Propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yloxy)pyridine-4-carboxylic acid: A similar compound with the isopropoxy group at a different position on the pyridine ring.
4-Aminopyridine-2-carboxylic acid hydrochloride: Another derivative of pyridine with an amino group instead of the isopropoxy group.
Uniqueness
4-(Propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


